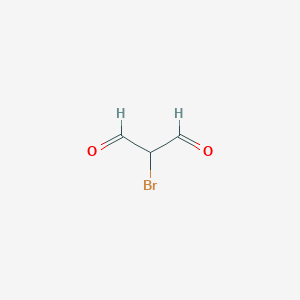

2-Bromomalonaldehyde

Description

The exact mass of the compound Bromomalonaldehyde is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromopropanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrO2/c4-3(1-5)2-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURMYNZXHKLDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174690 | |

| Record name | Bromomalonaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2065-75-0 | |

| Record name | 2-Bromopropanedial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromomalonaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromomalonaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromomalonaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanedial, 2-bromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 2-Bromomalonaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromomalonaldehyde is a highly reactive organic compound characterized by the presence of two aldehyde functional groups and a bromine atom on the central carbon. This unique trifunctional structure makes it a valuable and versatile building block in organic synthesis, particularly in the preparation of a wide array of heterocyclic compounds that form the core of many pharmaceutical agents. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, its reactivity, and its applications in medicinal chemistry and drug development.

Core Properties

This compound, also known by its IUPAC name 2-bromopropanedial, is a light yellow to brown crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃BrO₂ | [2] |

| Molecular Weight | 150.96 g/mol | [2] |

| CAS Number | 2065-75-0 | [2] |

| Appearance | Light yellow to brown crystalline solid | [1] |

| Melting Point | 132-136 °C | [2] |

| Boiling Point | 134.8 °C at 760 mmHg (Predicted) | |

| Solubility | Moderately soluble in polar solvents such as ethanol (B145695) and water; Slightly soluble in acetonitrile (B52724) and DMSO. | [1] |

| Stability | Unstable in the presence of light and air; tends to undergo decomposition or polymerization. Air and moisture sensitive. | [1] |

Spectroscopic Data

While a complete set of spectral data is not consistently reported across the literature, the following information has been compiled from available sources.

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | δ 4.73-4.80 (1H, m), 8.47 (2H, br s) | |

| Mass Spectrometry | FAB MS m/e (M-H)⁻ 149 | |

| Infrared (IR) | Expected characteristic peaks: C=O stretch (aldehyde) ~1725-1740 cm⁻¹, C-H stretch (aldehyde) ~2720 and 2820 cm⁻¹, C-Br stretch. | |

| ¹³C NMR | Predicted shifts: C=O (aldehyde) ~190-200 ppm, C-Br ~40-60 ppm. |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes, primarily involving the bromination of a malonaldehyde precursor or the oxidation of a brominated diol.

Synthesis from 1,1,3,3-Tetramethoxypropane (B13500)

This method involves the hydrolysis of 1,1,3,3-tetramethoxypropane to malonaldehyde, followed by in-situ bromination.

Experimental Protocol:

-

In a reaction flask, combine 1,1,3,3-tetramethoxypropane (82.1 g), water (100 mL), and concentrated hydrochloric acid (3 mL).

-

Stir the mixture at 25-30 °C to facilitate hydrolysis until the solution becomes clear.

-

Prepare a solution of bromine (80 g) in carbon tetrachloride (250 mL).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the bromine solution to the reaction mixture, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction to proceed at room temperature for 4 hours.

-

Remove the solvent by evaporation under reduced pressure.

-

Add cold water to the residue to precipitate the solid product.

-

Filter the solid, wash with cold ethanol, and dry to yield this compound (typically around 55 g).[2]

Synthesis from 2-Bromo-1,3-propanediol (B122426) (TEMPO-mediated Oxidation)

This modern approach utilizes a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) for the selective oxidation of the diol.[1][3]

Experimental Protocol:

-

In a reaction flask, add 2-bromo-1,3-propanediol (5 g, 32 mmol), water (20 mL), sodium carbonate (2.7 g, 32 mmol), and TEMPO (0.1 g).

-

Cool the mixture to -5 °C using a salt-ice bath.

-

Slowly add freshly prepared 10% sodium hypochlorite (B82951) solution (6 g, 80 mmol) dropwise, maintaining the temperature between -5 and 0 °C.

-

Stir the reaction mixture at this temperature for 3 hours after the addition is complete.

-

Adjust the pH of the solution to 2-3 using 2M hydrochloric acid.

-

Cool the mixture to -5 to 0 °C to induce crystallization.

-

Filter the resulting solid to obtain this compound (yields up to 86% with high purity).[3]

Synthesis Workflow Diagram

Chemical Reactivity and Applications

This compound is a highly reactive electrophile due to its three functional groups. The aldehyde groups are susceptible to nucleophilic attack, and the bromine atom can participate in substitution or elimination reactions. This reactivity makes it a key intermediate in the synthesis of various heterocyclic compounds.

Synthesis of Pyrimidines and Imidazoles

A primary application of this compound is in the construction of pyrimidine (B1678525) and imidazole (B134444) rings, which are fundamental structures in many biologically active molecules.[1] For example, it is used in the synthesis of lometrexol, an antifolate cancer therapeutic.

General Reaction Mechanism: Pyrimidine Synthesis

The synthesis of a pyrimidine ring typically involves the condensation of this compound with a compound containing an N-C-N fragment, such as urea (B33335) or guanidine.

Biological Relevance and Drug Development

The high reactivity of this compound extends to its interactions with biological macromolecules, making it a compound of interest in drug development and toxicology.

Interaction with DNA

This compound is known to react with nucleobases, particularly guanine (B1146940) residues in DNA and RNA. This reaction can lead to the formation of DNA adducts, which can have mutagenic potential and are a subject of study in toxicology and carcinogenesis.

DNA Adduct Formation Pathway

The reaction likely proceeds through nucleophilic attack by the exocyclic amino group and the N1 position of guanine on the aldehyde carbons of this compound, leading to a cyclic adduct.

Enzyme Inhibition

While specific enzyme targets of this compound are not extensively documented, its electrophilic nature suggests potential for covalent modification of enzyme active sites, particularly those with nucleophilic residues like cysteine or lysine. This makes it a candidate for investigation as an irreversible enzyme inhibitor. Further research is needed to identify specific enzymes that are targeted by this compound and the downstream effects on cellular signaling pathways.

Safety and Handling

This compound is a toxic and highly reactive compound.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is air and moisture sensitive and should be stored in a tightly sealed container under an inert atmosphere at low temperatures.[1] In case of contact, immediate and thorough washing of the affected area is recommended.

Conclusion

This compound is a pivotal intermediate in organic and medicinal chemistry. Its versatile reactivity allows for the efficient synthesis of a variety of heterocyclic structures that are of significant interest in drug discovery. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development. Further studies into its interactions with biological systems will continue to unveil its potential applications and toxicological profile.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromomalonaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromomalonaldehyde (CAS No: 2065-75-0), a key intermediate in the synthesis of various heterocyclic compounds, including pyrimidines and imidazoles, which are significant in the development of liquid crystals and pharmaceuticals.[1] This document details established synthesis protocols, presents characterization data in a structured format, and visualizes key processes to support research and development efforts.

Physicochemical and Spectroscopic Properties

This compound is a halogenated organic compound, typically appearing as a white to pale yellow or gray-brown crystalline solid.[2][3] Its reactivity, stemming from the presence of a bromine atom and two electrophilic aldehyde groups, makes it a valuable reagent in organic synthesis.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₃H₃BrO₂ | [2][3][5] |

| Molecular Weight | 150.96 g/mol | [2][5] |

| Appearance | White to off-white, gray-brown, or pale yellow solid | [2][3][6] |

| Melting Point | 124 - 148 °C (Varies with purity and synthetic method) | [2][6][7] |

| Solubility | Slightly soluble in acetonitrile (B52724) and DMSO; moderately soluble in ethanol (B145695) and water | [3][8] |

| Sensitivity | Reported to be sensitive to air, moisture, and heat | [3] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | References |

| ¹H NMR | (CDCl₃, δ in ppm): 4.73-4.80 (1H, m), 8.47 (2H, br s) | [6] |

| Mass Spectrometry | FAB MS (m/e): 149 (M-H)⁻; Monoisotopic Mass: 149.93164 | [3][6] |

| Infrared (IR) | Expected absorptions (cm⁻¹): Strong C=O stretch (~1705), two C-H aldehyde stretches (~2720 and ~2820) | [9][10] |

Synthesis Methodologies

Several methods for the synthesis of this compound have been documented. Historically, the bromination of malonaldehyde precursors was common, but this approach often suffered from low yields and harsh conditions.[1][2] Modern methods offer significant improvements in yield, purity, and scalability.

Caption: Overview of primary synthesis routes to this compound.

Experimental Protocols

Detailed methodologies for the most common and effective synthesis routes are provided below.

This modern, one-step method is favored for its mild reaction conditions, high yield, and scalability.[1][11] It utilizes 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst for the selective oxidation of the diol to the dialdehyde.[2]

Caption: Experimental workflow for the TEMPO-catalyzed oxidation method.

Methodology:

-

To a reaction flask, add 5.0 g (32 mmol) of 2-bromo-1,3-propanediol, 20 mL of water, 2.7 g (32 mmol) of sodium carbonate, and 0.1 g of TEMPO.[1][11]

-

While maintaining the temperature between -5 and 0 °C, slowly add 6.0 g (80 mmol) of freshly prepared 10% sodium hypochlorite solution dropwise.[11] It is critical to use a fresh solution as sodium hypochlorite can decompose.[2]

-

After the addition is complete, stir the mixture and maintain the temperature at -5 to 0 °C for 3 hours.[1][11]

-

Adjust the pH of the solution to 2-3 using 2M hydrochloric acid.[1][11]

-

Cool the mixture to between -5 and 0 °C to facilitate crystallization, then filter the resulting solid.[1][11]

-

The collected solid is this compound. This protocol typically yields around 4.15 g (86%) with a purity of approximately 99.85% as determined by HPLC.[1][11]

Table 3: Optimized Conditions for TEMPO-Catalyzed Synthesis

| Parameter | Optimized Value | References |

| Reaction Temperature | -5 to 0 °C | [11] |

| Reaction Time | 2-4 hours | [11] |

| Final pH | 2-3 | [2][11] |

| Molar Ratio (TEMPO:Diol:NaOCl) | ~1 : 80 : 250 | [11] |

| Yield | 74-86% | [1][11] |

| Purity (HPLC) | >99% | [7][11] |

This is a more traditional, two-step approach involving acidic deprotection followed by bromination.[2] While functional, it generally results in lower yields and involves more hazardous reagents and conditions compared to the TEMPO-catalyzed method.[1][2]

Methodology:

-

In a reaction flask, combine 10.0 g of 1,1,3,3-tetramethoxypropane, 11 mL of water, and 0.43 mL of concentrated hydrochloric acid.[6]

-

Stir the solution at room temperature for approximately 10 minutes to facilitate hydrolysis.[6]

-

Slowly add 3.1 mL of bromine (Br₂) dropwise over a period of at least 50 minutes, maintaining the reaction at room temperature.[6]

-

Continue stirring for an additional 20 minutes after the bromine addition is complete.[6]

-

Concentrate the reaction mixture under vacuum at a temperature below 50°C to avoid decomposition.[2][6]

-

Wash the resulting residual solid with cold water to yield this compound as a yellow solid.[2][6]

-

This method typically produces a yield of around 39-65%.[2][6]

This method offers high yields by first isolating the sodium salt of malonaldehyde before bromination, which can inhibit polymerization side reactions.[7]

Methodology:

-

Prepare malonaldehyde sodium salt by the deprotection of 1,1,3,3-tetramethoxypropane with dilute acid (e.g., 0.1-1M HCl) at a temperature not exceeding 5°C, followed by reaction with sodium hydroxide (B78521) and crystallization from acetone.[7]

-

In a reaction flask, dissolve 50 g of the prepared malonaldehyde sodium salt in 80 g of water.[7]

-

Control the temperature at 25°C and add 85 g of bromine dropwise.[7]

-

Stir the mixture at room temperature for 1 hour.[7]

-

Cool the reaction to 3°C while stirring to induce crystallization.[7]

-

Filter and dry the off-white solid product. This method can achieve yields up to 88% with a purity of 99.9% by HPLC.[7]

Characterization and Quality Control

Proper characterization is crucial to ensure the purity and identity of the synthesized this compound. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity.

Table 4: HPLC Conditions for Purity Analysis

| Parameter | Condition | Reference |

| Mobile Phase | Water (800 mL) : Acetonitrile (200 mL) | [7] |

| Detection Wavelength | 254 nm | [7] |

| Flow Rate | 1.0 mL/min | [7] |

| Sample Preparation | 0.01 g diluted to 25 mL with mobile phase | [7] |

| Injection Volume | 5 µL | [7] |

Conclusion

This guide outlines the synthesis and characterization of this compound, providing detailed protocols and comparative data for researchers. The TEMPO-catalyzed oxidation of 2-bromo-1,3-propanediol emerges as the superior method, offering high yields, purity, and adherence to green chemistry principles.[2] The provided characterization data serves as a benchmark for quality control in research and drug development applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 2065-75-0 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. Buy this compound | 2065-75-0 [smolecule.com]

- 5. 2-Bromopropanedial | C3H3BrO2 | CID 74945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2065-75-0 [chemicalbook.com]

- 7. CN115894192A - A kind of synthetic method, application and 2-bromomalonedial of 2-bromomalonic - Google Patents [patents.google.com]

- 8. Cas 2065-75-0,this compound | lookchem [lookchem.com]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. CN110885284A - Synthesis method of 2-bromomalondialdehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of 2-Bromomalonaldehyde with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromomalonaldehyde, a highly reactive trifunctional electrophile, serves as a versatile building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its unique structure, featuring two aldehyde functionalities and a labile bromine atom, allows for diverse reactivity with a range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with key classes of nucleophiles, including nitrogen-based nucleophiles (amines, ureas, guanidines), sulfur-based nucleophiles (thiols), and active methylene (B1212753) compounds. This document details reaction mechanisms, summarizes quantitative data, and provides established experimental protocols. The content herein is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the strategic application of this potent synthetic intermediate.

Introduction

This compound (BrCH(CHO)₂) is a crystalline solid characterized by its high reactivity, stemming from the electrophilic nature of its two aldehyde groups and the presence of a bromine atom on the central carbon. This trifunctional nature makes it an exceptionally useful precursor for the synthesis of various substituted and fused heterocyclic systems, which are prominent scaffolds in numerous therapeutic agents and functional materials. Understanding the nuanced reactivity of this compound with different nucleophiles is crucial for controlling reaction outcomes and designing efficient synthetic routes. This guide will explore its reactions with primary and secondary amines, ureas, guanidines, thiols, and active methylene compounds, providing a detailed examination of the underlying chemical principles and practical synthetic applications.

Synthesis of this compound

An efficient and high-yielding synthesis of this compound is essential for its utility as a synthetic intermediate. A common laboratory-scale synthesis involves the bromination of 1,1,3,3-tetramethoxypropane. An improved, one-step method utilizes the oxidation of 2-bromo-1,3-propanediol (B122426).

Synthesis via Oxidation of 2-bromo-1,3-propanediol

A modern and efficient method involves the TEMPO-catalyzed oxidation of 2-bromo-1,3-propanediol with sodium hypochlorite (B82951). This method offers mild reaction conditions and high yields.

Experimental Protocol: To a reaction flask containing 2-bromo-1,3-propanediol (5g, 32mmol), water (20mL), and sodium carbonate (2.7g, 32mmol), add TEMPO (0.1g). Cool the mixture to -5°C in a salt bath. Slowly add fresh 10% sodium hypochlorite solution (6g, 80mmol) dropwise while maintaining the temperature. Stir the reaction mixture at -5 to 0°C for 3 hours. Adjust the pH to 2-3 with 2M hydrochloric acid. Cool the mixture to -5 to 0°C and collect the precipitated product by filtration. This method can yield 2-bromomalonalonaldehyde in approximately 86% yield with a purity of over 99%.

Reactivity with Nitrogen Nucleophiles

The reaction of this compound with nitrogen-containing nucleophiles is a cornerstone of its application in heterocyclic synthesis. The dual aldehyde groups readily undergo condensation reactions, leading to the formation of various nitrogen-containing heterocycles.

Reaction with Primary and Secondary Amines

Primary amines react with this compound in a condensation reaction to form imines, which can subsequently cyclize. Secondary amines can also react to form enamines. The pH of the reaction is a critical parameter, with a pH around 5 generally being optimal for imine formation.

General Reaction Workflow:

Caption: General workflow for the reaction of this compound with amines.

Synthesis of Pyrimidines

This compound is a key precursor for the synthesis of pyrimidine (B1678525) derivatives, which are of significant interest in medicinal chemistry. The reaction typically involves condensation with a compound containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine.

The reaction of this compound with urea or thiourea provides a direct route to 2-hydroxypyrimidines or 2-thiopyrimidines, respectively.

Reaction Mechanism:

Caption: Synthesis of pyrimidines from this compound.

Experimental Protocol for Synthesis of 2-tert-butylamino-4-hydroxy-6-bromopyrimidine[2,3-d]methyl: In a reaction flask, add this compound (30.2g), 2-amino-2-methylpropanenitrile (B28548) (11.2g), isopropanol (B130326) (400ml), and concentrated hydrochloric acid (30ml). Heat the mixture to reflux for 6 hours. After cooling, the solid precipitate is filtered, washed with cold acetone, and dried.

| Nucleophile | Product | Reaction Conditions | Yield | Reference |

| 2-Amino-2-methylpropanenitrile | Intermediate for 2-tert-butylamino-4-hydroxy-6-bromopyrimidine[2,3-d]methyl | Reflux in isopropanol with HCl for 6h | Not specified |

Reactivity with Sulfur Nucleophiles

Thiols are potent nucleophiles that readily react with the aldehyde functionalities of this compound. The acidity of the thiol and the pH of the reaction medium are key factors influencing the reaction rate.

Reaction with Simple Thiols

Simple thiols, such as mercaptoethanol, can react with the aldehyde groups to form hemithioacetals and thioacetals. These reactions are typically reversible.

General Reaction with Thiols:

Caption: Reaction of this compound with thiols.

Reactivity with Active Methylene Compounds

Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are another important class of nucleophiles that react with this compound. These reactions often proceed via a Knoevenagel-type condensation.

Reaction with Malononitrile

Malononitrile, a highly reactive methylene compound, can undergo condensation with one or both aldehyde groups of this compound. The reaction is typically base-catalyzed.

| Nucleophile | Product Type | Typical Catalyst/Base | Reference |

| Malononitrile | Substituted alkene | Piperidine, an amine base | General knowledge |

| Ethyl acetoacetate | Substituted alkene | Base (e.g., NaOEt) | General knowledge |

| Diethyl malonate | Substituted alkene | Base (e.g., NaOEt) | General knowledge |

Conclusion

This compound is a highly versatile and reactive synthetic intermediate with broad applications in the synthesis of heterocyclic compounds. Its trifunctional nature allows for a rich and diverse chemistry with a variety of nucleophiles. A thorough understanding of its reactivity patterns, as outlined in this guide, is crucial for harnessing its full potential in the development of novel pharmaceuticals and functional materials. The provided experimental protocols and reaction mechanisms serve as a foundational resource for chemists engaged in the exploration of this potent building block. No established biological signaling pathways directly involving this compound have been identified in the literature, underscoring its primary role as a synthetic tool.

An In-depth Technical Guide on the Electrophilic Nature of 2-Bromomalonaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromomalonaldehyde, a highly reactive trifunctional chemical intermediate, possesses significant electrophilic character owing to the synergistic effects of two aldehyde moieties and a bromine atom attached to a central carbon. This guide provides a comprehensive technical overview of its electrophilic nature, supported by available physicochemical data, detailed experimental protocols for its synthesis and key reactions, and mechanistic insights into its reactivity. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, particularly those engaged in the development of novel heterocyclic compounds and active pharmaceutical ingredients (APIs).

Introduction

This compound (CAS No. 2065-75-0), systematically named 2-bromo-1,3-propanedial, is a valuable building block in organic synthesis. Its molecular structure, featuring two electron-withdrawing aldehyde groups and an electronegative bromine atom, renders the molecule highly electrophilic and susceptible to a wide range of nucleophilic attacks. This inherent reactivity makes it a versatile precursor for the synthesis of a diverse array of compounds, most notably heterocyclic systems such as pyrimidines and imidazoles, which are core scaffolds in many pharmaceutical agents. This guide will delve into the fundamental aspects of this compound's electrophilicity, providing a detailed examination of its properties, synthesis, and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃BrO₂ | [1][2] |

| Molecular Weight | 150.96 g/mol | [1][2] |

| Appearance | Light yellow to pale beige or gray-brown solid/powder | [1][3] |

| Melting Point | 132-136 °C (lit.) | [1][4] |

| Boiling Point | 134.8 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.750 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in acetonitrile (B52724) and DMSO | [1][4] |

| pKa | 1.70 ± 0.10 (Predicted) | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Synthesis from 1,1,3,3-Tetramethoxypropane

This method involves the hydrolysis and subsequent bromination of 1,1,3,3-tetramethoxypropane.

Experimental Protocol:

-

In a reaction flask, combine 82.1 g of 1,1,3,3-tetramethoxypropane, 100 mL of water, and 3 mL of concentrated hydrochloric acid.

-

Stir the mixture at 25-30 °C to facilitate hydrolysis until the solution becomes clear.

-

Prepare a solution of 80 g of bromine in 250 mL of carbon tetrachloride.

-

Cool the reaction flask to 0 °C and slowly add the bromine solution, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction to proceed for 4 hours at room temperature.

-

Evaporate the solvent under reduced pressure.

-

Add cold water to the residue to precipitate the solid product.

-

Filter the solid, wash with cold ethanol, and dry to yield this compound as a pale yellow solid (yield: ~55 g).[5]

TEMPO-catalyzed Oxidation of 2-Bromo-1,3-propanediol

This newer method offers milder reaction conditions and often results in higher yields and purity.

Experimental Protocol:

-

To a reaction bottle, add 5 g (32 mmol) of 2-bromo-1,3-propanediol, 20 mL of water, 2.7 g (32 mmol) of sodium carbonate, and 0.1 g of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

-

Cool the mixture in a salt bath to -5 °C.

-

Slowly add 6 g (80 mmol) of freshly prepared 10% sodium hypochlorite (B82951) solution dropwise while maintaining the temperature.

-

Stir and maintain the temperature between -5 to 0 °C for 3 hours after the addition is complete.

-

Adjust the pH of the reaction mixture to 2-3 using 2M hydrochloric acid.

-

Cool the solution to -5 to 0 °C to crystallize the product.

-

Filter the solid to obtain this compound (yield: 4.15 g, 86%; purity by HPLC: 99.85%).[6]

Electrophilic Reactivity and Reaction Mechanisms

The electrophilic nature of this compound is central to its utility in organic synthesis. The two aldehyde groups provide sites for nucleophilic attack, while the bromine atom can also be displaced or participate in further reactions.

Reaction with Nucleophiles: General Mechanism

The carbonyl carbons of the aldehyde groups are highly electrophilic due to the polarization of the C=O bond. Nucleophiles readily attack these carbons, leading to the formation of tetrahedral intermediates. The general mechanism for nucleophilic addition to one of the aldehyde groups is depicted below.

Caption: General mechanism of nucleophilic addition to this compound.

Synthesis of Heterocycles

This compound is a key precursor in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.

Pyrimidines can be synthesized by the condensation of this compound with guanidine (B92328). The reaction proceeds through a series of nucleophilic additions and cyclization steps.

Experimental Protocol for the Synthesis of a 2-tert-butylamino-4-hydroxy-6-bromopyrimidine derivative:

-

In a reaction flask, combine 30.2 g of this compound, 11.2 g of a suitable amine (e.g., tert-butylamine), 400 mL of isopropanol, and 30 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 6 hours.

-

Cool the reaction mixture to precipitate the solid intermediate.

-

Filter the solid, wash with cold acetone, and dry to obtain the intermediate.

-

Further reaction of this intermediate can lead to the final pyrimidine (B1678525) product.[5]

The general reaction pathway for the formation of a pyrimidine ring from a 1,3-dicarbonyl compound and a guanidine derivative is illustrated below.

Caption: Simplified pathway for pyrimidine synthesis from this compound.

Imidazo[1,2-a]pyridines, a class of compounds with diverse biological activities, can be synthesized from 2-aminopyridines and this compound.

Experimental Protocol for the Synthesis of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde:

-

Add this compound (5230 mg, 34.68 mmol) to a solution of 2-amino-5-bromopyridine (B118841) (5000 mg, 28.90 mmol) in acetonitrile.

-

Heat the reaction mixture to reflux for 2 hours.

-

After the reaction is complete, quench with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (gradient elution with ethyl acetate-petroleum ether) to afford the final product (Yield: 53%).[7]

The logical workflow for this synthesis is outlined below.

Caption: Workflow for the synthesis of an imidazo[1,2-a]pyridine (B132010) derivative.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[8][9]

-

Precautions: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust.[10][11]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If on skin, wash with plenty of water. If swallowed, rinse mouth and seek medical attention.[8][9]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[10]

Conclusion

This compound is a highly electrophilic and versatile reagent that serves as a valuable precursor for the synthesis of a wide range of organic compounds, particularly heterocycles of medicinal importance. Its reactivity is dictated by the presence of two aldehyde functionalities and a bromine atom, which provide multiple sites for nucleophilic attack and further chemical transformations. A thorough understanding of its physicochemical properties, synthetic methods, and reaction mechanisms is crucial for its effective and safe utilization in research and development. The experimental protocols and mechanistic schemes provided in this guide offer a solid foundation for scientists and researchers working with this important chemical intermediate. Further quantitative studies on its reaction kinetics and computational analysis of its electronic properties would provide deeper insights into its electrophilic nature and facilitate the design of novel synthetic methodologies.

References

- 1. Cas 2065-75-0,this compound | lookchem [lookchem.com]

- 2. 2-Bromopropanedial | C3H3BrO2 | CID 74945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2065-75-0 | Benchchem [benchchem.com]

- 4. This compound | 2065-75-0 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. CN110885284A - Synthesis method of 2-bromomalondialdehyde - Google Patents [patents.google.com]

- 7. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. capotchem.com [capotchem.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

stability and storage conditions for 2-Bromomalonaldehyde

An In-depth Technical Guide to the Stability and Storage of 2-Bromomalonaldehyde

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of reagents is paramount to ensuring experimental reproducibility and the integrity of results. This compound, a reactive dialdehyde, requires careful handling and storage to prevent degradation. This guide provides a comprehensive overview of its stability profile and recommended storage conditions based on available technical data.

Chemical Stability

This compound is a solid that is stable under recommended storage conditions.[1][2] However, it is sensitive to environmental factors. The compound is known to be sensitive to air and moisture, which can lead to its degradation.[3] Furthermore, it is unstable in the presence of light and air, with a tendency to undergo decomposition or polymerization.[4] Thermal decomposition can produce hazardous byproducts, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[5]

Recommended Storage Conditions

To maintain its chemical integrity, this compound should be stored with the following precautions:

-

Temperature: The recommended storage temperature is in a freezer at or below -20°C.[6][7] Some sources also suggest keeping it in a cold environment.[4]

-

Atmosphere: It is crucial to store this compound under an inert atmosphere, such as nitrogen, to prevent degradation from exposure to air.[2][3][5][6][7]

-

Container: The compound should be kept in a tightly sealed container to prevent contact with moisture.[1][2][3][8] It is advisable to store it in its original container.[8]

-

Location: A cool, dry, and well-ventilated area is recommended for storage.[2][8] The storage location should be protected from environmental extremes.[8]

Incompatible Materials

To prevent hazardous reactions and degradation, this compound should be stored away from strong oxidizing agents.[2][5] It is also important to avoid storage near foodstuff containers.[8]

Physical and Chemical Properties

A summary of key physical properties of this compound is provided in the table below. The variation in reported melting points may be attributed to the purity of the substance or the specific analytical method used.

| Property | Value | Citations |

| Molecular Formula | C₃H₃BrO₂ | [7] |

| Molecular Weight | 150.96 g/mol | [6][7] |

| Physical State | Solid | [2] |

| Appearance | White to off-white or gray-brown powder | [9] |

| Melting Point | 124 - 148 °C | [2][7][9][10][11][12][13] |

Handling and Safety Precautions

Due to its hazardous nature, proper personal protective equipment and handling procedures are essential when working with this compound.

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[5][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][8]

-

Hygiene: Avoid breathing in dust or vapors and wash hands thoroughly after handling.[5][8] Do not eat, drink, or smoke in the work area.[5][8]

Experimental Protocols

Logical Workflow for Handling and Storage

The following diagram illustrates a decision-making workflow for the appropriate handling and storage of this compound.

Caption: Workflow for Handling and Storage of this compound.

References

- 1. capotchem.com [capotchem.com]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. 2065-75-0|this compound|BLD Pharm [bldpharm.com]

- 7. 2065-75-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. This compound | 2065-75-0 | Benchchem [benchchem.com]

- 10. This compound | 2065-75-0 [chemicalbook.com]

- 11. This compound CAS#: 2065-75-0 [m.chemicalbook.com]

- 12. This compound [chembk.com]

- 13. CN115894192A - A kind of synthetic method, application and 2-bromomalonedial of 2-bromomalonic - Google Patents [patents.google.com]

2-Bromomalonaldehyde molecular weight and formula

An In-depth Technical Guide to 2-Bromomalonaldehyde

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This compound (CAS No. 2065-75-0) is a versatile reagent with significant applications in the synthesis of complex organic molecules, particularly heterocyclic compounds that form the backbone of many therapeutic agents.[1][2] This guide provides a detailed overview of its chemical properties, synthesis protocols, and its role in pharmaceutical development.

Core Molecular and Physical Properties

This compound, also known as 2-bromo-1,3-propanedial, is a halogenated organic compound.[3] It typically appears as a light yellow to light brown crystalline solid and is characterized by its high reactivity, which stems from the presence of two aldehyde functional groups and a bromine atom.[2][3] This reactivity makes it a valuable intermediate in organic synthesis.[2]

A summary of its key quantitative data is presented below for easy reference.

| Property | Value |

| Molecular Formula | C₃H₃BrO₂[3][4][5][6] |

| Molecular Weight | 150.96 g/mol [4][6] |

| CAS Number | 2065-75-0[3][5] |

| Melting Point | 132-136 °C[7][8][9][10] |

| Appearance | Pale yellow to light brown crystalline solid[3] |

| Solubility | Moderately soluble in polar solvents like ethanol (B145695) and water[3] |

Synthesis of this compound: Experimental Protocols

Several methods for the synthesis of this compound have been developed, each with distinct advantages. Below are detailed protocols for two common synthetic routes.

Protocol 1: Synthesis from 1,1,3,3-Tetramethoxypropane (B13500)

This traditional method involves the hydrolysis of 1,1,3,3-tetramethoxypropane followed by bromination.

Methodology:

-

In a reaction flask, combine 82.1g of 1,1,3,3-tetramethoxypropane, 100ml of water, and 3ml of concentrated hydrochloric acid.[11]

-

Stir the mixture at a temperature of 25-30°C to facilitate hydrolysis until the solution becomes clear.[11]

-

Prepare a solution of 80g of bromine in 250ml of carbon tetrachloride (CCl₄).[11]

-

Cool the reaction mixture to 0°C and slowly add the bromine-CCl₄ solution, ensuring the temperature is maintained below 10°C.[11]

-

After the complete addition of bromine, allow the reaction to proceed for 4 hours at room temperature.[11]

-

Evaporate the solvent from the reaction mixture.[11]

-

Add cold water to the residue to precipitate the solid product.[11]

-

Filter the solid, wash it with cold ethanol, and dry to obtain this compound.[11]

Protocol 2: TEMPO-Catalyzed Oxidation of 2-Bromo-1,3-propanediol

A more modern and efficient approach utilizes a TEMPO-catalyzed oxidation, which offers milder reaction conditions and higher yields.[1][12]

Methodology:

-

Add 5g (32mmol) of 2-bromo-1,3-propanediol, 20ml of water, 2.7g (32mmol) of sodium carbonate, and 0.1g of TEMPO to a reaction bottle.[1]

-

Cool the mixture to -5°C using a salt bath.[1]

-

Slowly add 6g (80mmol) of fresh 10% sodium hypochlorite (B82951) solution dropwise, maintaining the temperature between -5°C and 0°C.[1]

-

After the addition is complete, continue stirring and maintain the temperature for 3 hours.[1]

-

Adjust the pH of the solution to 2-3 using 2M hydrochloric acid.[1]

-

Cool the mixture to between -5°C and 0°C to induce crystallization.[1]

-

Filter the resulting solid to obtain this compound.[1] This method has been reported to yield a purity of 99.85% by HPLC.[1]

Applications in Drug Development and Organic Synthesis

This compound is a crucial intermediate in the pharmaceutical industry.[1] Its primary application lies in the synthesis of heterocyclic compounds such as pyrimidines and imidazoles, which are core structures in many pharmaceuticals.[1][2][13] For instance, it is a key precursor for lometrexol, a compound with broad-spectrum antimicrobial activity.[2][13]

The reactive nature of this compound also allows for its use in more specialized applications. Its chiral sulfoxide (B87167) derivatives can act as mimics for cyclic NADH, facilitating asymmetric reduction reactions.[2] This is particularly important in modern drug development for producing chiral molecules with specific stereochemistry to enhance efficacy and minimize side effects.[2] Beyond pharmaceuticals, it is also used in the synthesis of liquid crystal materials.[2][13]

Safety and Handling

This compound is a toxic and highly reactive compound that requires careful handling.[3] It is harmful if swallowed and can cause serious eye damage and skin irritation.[14][15] Inhalation may lead to respiratory irritation.[14] When handling this chemical, it is essential to use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or under a chemical fume hood.[15][16] The compound is also air-sensitive and should be stored in a cool, dry place under an inert atmosphere.[3][9]

References

- 1. CN110885284A - Synthesis method of 2-bromomalondialdehyde - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 2065-75-0 | Benchchem [benchchem.com]

- 5. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 6. 2-Bromopropanedial | C3H3BrO2 | CID 74945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 2065-75-0 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 2065-75-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. nbinno.com [nbinno.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

solubility of 2-Bromomalonaldehyde in various solvents

An In-Depth Technical Guide on the Solubility of 2-Bromomalonaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 2065-75-0) is a highly reactive organic intermediate crucial for the synthesis of a wide array of heterocyclic compounds, including pyrimidines and imidazoles, which are foundational in medicinal chemistry.[1] Its utility as a precursor for pharmaceuticals and specialized polymers underscores the importance of understanding its physical and chemical properties, particularly its solubility in various solvents.[2] This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a detailed experimental protocol for its quantitative determination, and offers essential safety and handling information. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on providing researchers with the necessary tools and methodologies to perform such assessments in their own laboratory settings.

Introduction to this compound

This compound, with the chemical formula C₃H₃BrO₂, is a halogenated dialdehyde.[2] At room temperature, it typically exists as a pale yellow to light brown crystalline solid.[2] Its structure, featuring two aldehyde groups and a bromine atom on the central carbon, makes it a versatile and highly reactive electrophile, susceptible to nucleophilic attack.[1] This reactivity is harnessed in organic synthesis for electrophilic substitution and condensation reactions. However, this reactivity also contributes to its instability, particularly in the presence of light and air, where it can undergo decomposition or polymerization.[2] Therefore, proper handling and storage are paramount.

Solubility Profile of this compound

Currently, there is a notable absence of specific quantitative solubility data for this compound in scientific literature and chemical databases. The available information is qualitative and is summarized in the table below. This highlights a knowledge gap that researchers may need to address experimentally to optimize its use in various reaction media.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Name | Qualitative Solubility | Source |

| Polar Protic | Water | Soluble / Moderately Soluble | [2] |

| Ethanol | Moderately Soluble | [2] | |

| Polar Aprotic | Acetonitrile | Slightly Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol provides a detailed methodology for determining the quantitative solubility of this compound. This procedure is designed to be adaptable for various solvents and incorporates necessary precautions due to the compound's reactive and sensitive nature.

3.1. Materials and Equipment

-

This compound (high purity, ≥97%)

-

Analytical grade solvents (e.g., water, ethanol, acetonitrile, DMSO, etc.)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Calibrated micropipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

HPLC or UV-Vis spectrophotometer for quantification

-

Glass vials with screw caps

-

pH meter (for aqueous solutions)

3.2. Safety Precautions

-

This compound is a toxic and highly reactive compound that can cause irritation to the eyes, skin, and respiratory tract.[2]

-

All handling should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Due to its sensitivity to light and air, it is recommended to work under subdued light and consider using an inert atmosphere (e.g., nitrogen or argon) for prolonged experiments.[2][3]

-

Store the compound in a cool, dry, and dark place.

3.3. Experimental Workflow

The logical workflow for determining the solubility of this compound is depicted in the diagram below.

Caption: Workflow for Solubility Determination.

3.4. Detailed Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a glass vial. The excess is crucial to ensure a saturated solution is achieved.

-

Add a precise volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand at the same constant temperature for a short period to allow for initial settling of the undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.

-

Carefully withdraw a portion of the clear supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Signaling Pathways and Logical Relationships

The decision-making process for selecting an appropriate solvent system for a reaction involving this compound can be visualized as follows:

Caption: Solvent Selection Logic Diagram.

Conclusion

While this compound is a valuable reagent in synthetic and medicinal chemistry, a comprehensive understanding of its quantitative solubility in various solvents remains an area for further investigation. The qualitative data indicates moderate solubility in polar protic solvents and slight solubility in some polar aprotic solvents. For researchers and drug development professionals requiring precise solubility data, the experimental protocol detailed in this guide provides a robust framework for its determination. Adherence to the outlined safety and handling procedures is essential when working with this reactive compound. The generation of quantitative solubility data will undoubtedly facilitate the optimization of reaction conditions and the development of new synthetic methodologies involving this compound.

References

The Synthesis of 2-Bromomalonaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromomalonaldehyde, a key bifunctional reagent, plays a critical role in the synthesis of a wide array of heterocyclic compounds, particularly pyrimidines and imidazoles, which are foundational scaffolds in medicinal chemistry and materials science. This document provides an in-depth technical overview of the discovery and historical evolution of this compound synthesis. It details seminal and contemporary methodologies, presenting quantitative data in structured tables for comparative analysis and offering comprehensive experimental protocols. Furthermore, this guide visualizes the core synthetic workflows using logical diagrams to facilitate a deeper understanding of the chemical transformations involved.

Introduction

This compound (C₃H₃BrO₂), also known as 2-bromo-1,3-propanedial, is a highly reactive organic compound characterized by the presence of two aldehyde functional groups and a bromine atom on the central carbon.[1] This unique trifunctional arrangement makes it a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.[2] Its primary utility lies in its role as a precursor for the synthesis of various heterocyclic systems, which are integral components of many active pharmaceutical ingredients (APIs) and liquid crystals.[1][3] The historical development of its synthesis reflects the broader advancements in synthetic organic chemistry, moving from lower-yield, multi-step processes to more efficient, high-purity, one-pot methodologies.

Historical Synthesis: The Deprotection-Bromination Approach

The earliest documented methods for the synthesis of this compound relied on a two-step approach starting from malonaldehyde precursors.[2] A common starting material for this classical approach is 1,1,3,3-tetramethoxypropane (B13500).[2][3][4]

General Reaction Pathway

The synthesis first involves the acidic hydrolysis of 1,1,3,3-tetramethoxypropane to generate the unstable malonaldehyde.[2] Malonaldehyde is highly prone to polymerization, which negatively impacts the overall yield and purity of the final product.[5] The subsequent step involves the bromination of the enol form of malonaldehyde.[6]

Experimental Protocols and Quantitative Data

This method involves the one-pot hydrolysis and subsequent bromination.

Experimental Protocol:

-

1,1,3,3-tetramethoxypropane is hydrolyzed in an aqueous solution containing concentrated hydrochloric acid.[4] The reaction is maintained at a controlled temperature, typically between 25-30°C.[4]

-

Once the hydrolysis is complete, indicated by the clarification of the reaction solution, the mixture is cooled to 0°C.[4]

-

A solution of bromine in a suitable solvent, such as carbon tetrachloride, is then added dropwise while maintaining the temperature below 10°C.[4]

-

The reaction is allowed to proceed for several hours at room temperature.[4]

-

The solvent is evaporated, and the product is precipitated by the addition of cold water, followed by filtration and washing with cold ethanol (B145695) to yield this compound as a pale yellow solid.[4]

| Parameter | Value | Reference |

| Starting Material | 1,1,3,3-tetramethoxypropane | [2][4] |

| Key Reagents | Bromine, Concentrated HCl | [4] |

| Solvent | Water, Carbon Tetrachloride | [4] |

| Temperature | 0-30°C | [4] |

| Reaction Time | ~4 hours | [4] |

| Yield | ~55-65% | [2][4] |

| Purity | Lower, due to side reactions | [3][5] |

To circumvent the instability of malonaldehyde, an improved method involving the isolation of its more stable sodium salt has been developed.[5]

Experimental Protocol:

-

1,1,3,3-tetramethoxypropane is deprotected at a low temperature (≤ 5°C) in dilute acid (e.g., 0.1-1M HCl or HBr) to synthesize malonaldehyde.[5]

-

The resulting malonaldehyde is reacted with sodium hydroxide (B78521) to form the sodium salt, followed by concentration under negative pressure.[5]

-

Acetone is added to the concentrate to crystallize and filter the malonaldehyde sodium salt.[5]

-

The isolated sodium salt of malonaldehyde is then reacted with bromine in water at a controlled temperature (around 20°C) to yield high-purity this compound.[5]

| Parameter | Value | Reference |

| Starting Material | 1,1,3,3-tetramethoxypropane | [5] |

| Key Intermediates | Malonaldehyde, Malonaldehyde sodium salt | [5] |

| Key Reagents | Dilute Acid, NaOH, Bromine | [5] |

| Temperature | ≤ 5°C (deprotection), ~20°C (bromination) | [5] |

| Yield | 84% | [5] |

| Purity | 99.8% (HPLC) | [5] |

Synthesis Workflow: Deprotection-Bromination Approach

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 2065-75-0 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN115894192A - A kind of synthetic method, application and 2-bromomalonedial of 2-bromomalonic - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

key functional groups in 2-Bromomalonaldehyde

An In-depth Technical Guide to the Key Functional Groups of 2-Bromomalonaldehyde

Introduction

This compound, also known as 2-bromo-1,3-propanedial, is a highly reactive organic compound valued for its versatility as a building block in complex chemical syntheses.[1] Its structure is characterized by a short, three-carbon backbone featuring two aldehyde functional groups and a bromine atom, which impart a high degree of reactivity to the molecule. This unique combination of functional groups makes it a potent electrophile and a crucial intermediate in the synthesis of a wide array of heterocyclic compounds, including pyrimidines and imidazoles, which are foundational structures in medicinal chemistry.[1]

The molecule's utility extends to the development of cancer therapeutics, such as lometrexol (B1675047) intermediates, and in the synthesis of novel liquid crystal materials.[1] This guide provides a detailed examination of the key functional groups of this compound, its physicochemical properties, reactivity, and the experimental protocols for its synthesis.

Molecular Structure and Key Functional Groups

The chemical structure of this compound consists of a propanedial (B3416024) backbone with a bromine atom substituted at the central carbon (C2). Its molecular formula is C₃H₃BrO₂.[1][2]

The principal functional groups that dictate its chemical behavior are:

-

Two Aldehyde Groups (-CHO): The presence of two aldehyde groups at either end of the three-carbon chain makes the molecule a dialdehyde. These groups are strong electrophilic centers due to the polarization of the carbon-oxygen double bond, making them highly susceptible to nucleophilic attack.[1][3]

-

Alpha-Halogen (C-Br bond): The bromine atom is attached to the carbon atom situated between the two carbonyl groups (the α-carbon). This alpha-bromine is a reactive site that can readily participate in nucleophilic substitution or elimination reactions, serving as a versatile handle for further molecular functionalization.[1]

Physicochemical and Spectroscopic Data

This compound is typically a light yellow to off-white crystalline solid at room temperature.[1][4] It is moderately soluble in polar solvents like ethanol (B145695) and water but can be unstable in the presence of light and air.[4]

| Property | Value | Reference |

| Molecular Formula | C₃H₃BrO₂ | [1][2] |

| Molecular Weight | ~150.96 g/mol | [1][2][5] |

| CAS Number | 2065-75-0 | [1][4] |

| Appearance | Light yellow solid | [1][6] |

| Melting Point | 132-136 °C | [1][6][7] |

| ¹H NMR (CDCl₃) | δ 4.73-4.80 (1H, m), 8.47 (2H, br s) | [8] |

| Topological Polar Surface Area | 34.1 Ų | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Reactivity and Functional Group Analysis

The high reactivity of this compound is a direct consequence of its functional groups. The molecule's electrophilic nature is pronounced, with the two aldehyde groups and the alpha-bromine atom serving as primary sites for chemical reactions.[1]

-

Aldehyde Group Reactivity: The aldehyde groups readily undergo nucleophilic addition reactions. They are instrumental in the construction of heterocyclic rings through condensation reactions with nucleophiles such as amines and amidines. For example, its reaction with guanidine (B92328) derivatives is a key step in the synthesis of substituted pyrimidines.

-

Alpha-Bromine Reactivity: The bromine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic substitution. This allows for the introduction of various substituents at the central carbon. The electron-withdrawing effect of the adjacent carbonyl groups further activates the C-Br bond.

This dual reactivity makes this compound a powerful reagent for creating complex molecular architectures from simple precursors. It is particularly useful in cyclization reactions where both the aldehyde and bromine functionalities can be exploited to form new ring systems.

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been developed. The choice of method often depends on the desired yield, purity, and available starting materials. Below are two common protocols.

Method 1: Synthesis from 1,1,3,3-Tetramethoxypropane (B13500)

This method involves the hydrolysis of 1,1,3,3-tetramethoxypropane to form malonaldehyde, followed by bromination.[3][8][9]

Detailed Protocol:

-

To a reaction flask, add 1,1,3,3-tetramethoxypropane (82.1g), water (100ml), and concentrated hydrochloric acid (3ml).[9]

-

Stir the mixture at a temperature of 25-30°C to facilitate hydrolysis until the solution becomes clear.[9]

-

In a separate vessel, dissolve bromine (80g) in carbon tetrachloride (250ml).[9]

-

Cool the reaction flask containing the hydrolyzed solution to 0°C.[9]

-

Slowly add the bromine-CCl₄ solution to the reaction flask, ensuring the temperature is maintained below 10°C.[9]

-

After the addition is complete, allow the reaction to proceed for 4 hours at room temperature.[9]

-

Evaporate the solvent under reduced pressure.[9]

-

Add cold water to the residue to precipitate the solid product.[9]

-

Filter the precipitate, wash with cold ethanol, and dry to obtain this compound as a pale yellow solid.[9]

Caption: Synthesis of this compound via hydrolysis and bromination.

Method 2: TEMPO-Catalyzed Oxidation of 2-Bromo-1,3-propanediol (B122426)

This contemporary method utilizes a TEMPO-catalyzed oxidation, which offers mild reaction conditions and potentially higher yields.[3][10]

Detailed Protocol:

-

Add 2-bromo-1,3-propanediol (5g, 32mmol), water (20ml), sodium carbonate (2.7g, 32mmol), and TEMPO (0.1g) to a reaction vessel.[10]

-

Cool the mixture to -5°C using a salt bath.[10]

-

Slowly add fresh 10% sodium hypochlorite (B82951) solution (6g, 80mmol) dropwise, maintaining the temperature between -5°C and 0°C.[10]

-

After the addition is complete, continue stirring and maintain the temperature at -5°C to 0°C for 3 hours.[10]

-

Adjust the pH of the solution to 2-3 using 2M hydrochloric acid.[10]

-

Cool the solution to between -5°C and 0°C to induce crystallization.[10]

-

Filter the resulting solid to obtain this compound. The reported yield is 86% with a purity of 99.85% by HPLC.[10]

Caption: TEMPO-catalyzed synthesis of this compound.

Applications in Drug Development and Research

The unique reactivity of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and materials.

-

Pharmaceutical Intermediates: It is a key precursor for synthesizing heterocyclic compounds that form the core of many active pharmaceutical ingredients (APIs).[1] For instance, it is used to prepare 2-tert-butylamino-4-hydroxy-6-bromopyrimidine [2,3-d]methyl.[9]

-

Chemical Biology: Its ability to react with biomolecules has led to its use as a chemical probe to study protein function and interactions.[11] It is specifically used as a reagent for creating glyoxal-derived adducts from substituted guanines, which is important for studying the chemistry of DNA and RNA.[6][12]

-

Materials Science: The compound serves as a building block for developing new materials with specific electronic or optical properties.[6]

Conclusion

This compound is a small yet powerful molecule whose chemical properties are dominated by its two aldehyde groups and alpha-bromine substituent. This trifunctional arrangement provides a platform for a wide range of chemical transformations, making it an indispensable tool for synthetic chemists in academia and industry. A thorough understanding of its functional group reactivity is crucial for its effective application in the design and synthesis of novel pharmaceuticals and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | CAS: 2065-75-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. This compound | 2065-75-0 | Benchchem [benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. 2-Bromopropanedial | C3H3BrO2 | CID 74945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 2065-75-0,this compound | lookchem [lookchem.com]

- 7. 溴代丙二醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 2065-75-0 [chemicalbook.com]

- 9. guidechem.com [guidechem.com]

- 10. CN110885284A - Synthesis method of 2-bromomalondialdehyde - Google Patents [patents.google.com]

- 11. Buy this compound | 2065-75-0 [smolecule.com]

- 12. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromomalonaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromomalonaldehyde is a highly reactive trifunctional electrophile, making it a versatile building block for the synthesis of a wide array of heterocyclic compounds. Its structure, featuring two aldehyde groups and a bromine atom on the central carbon, allows for facile cyclocondensation reactions with various dinucleophiles to construct five- and six-membered rings. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles, imidazoles, and imidazo[1,2-a]pyridines using this compound as a key precursor. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

Synthesis of 4-Bromopyrazoles

The reaction of this compound with hydrazine (B178648) derivatives is a direct and efficient method for the synthesis of 4-bromopyrazoles. The pyrazole (B372694) ring is a prevalent scaffold in pharmaceuticals, known for a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.

Reaction Principle

The synthesis proceeds via a cyclocondensation reaction. The hydrazine first reacts with one of the aldehyde groups of this compound to form a hydrazone intermediate. Subsequent intramolecular cyclization through the reaction of the second nitrogen atom of the hydrazine with the remaining aldehyde group, followed by dehydration, leads to the formation of the aromatic 4-bromopyrazole ring.

Quantitative Data for Synthesis of 4-Bromopyrazole Derivatives

The following table summarizes representative yields for the synthesis of various 4-bromopyrazole derivatives using a one-pot reaction of a 1,3-dicarbonyl compound (analogous to this compound), an arylhydrazine, and a brominating agent.

| Entry | R1 | R2 | Ar-group (Arylhydrazine) | Yield (%) |

| 1 | CH3 | CH3 | Phenyl | 92 |

| 2 | CH3 | Phenyl | Phenyl | 94 |

| 3 | Phenyl | Phenyl | Phenyl | 95 |

| 4 | CH3 | CH3 | 4-Chlorophenyl | 93 |

| 5 | CH3 | Phenyl | 4-Chlorophenyl | 95 |

| 6 | Phenyl | Phenyl | 4-Chlorophenyl | 96 |

| 7 | CH3 | CH3 | 4-Nitrophenyl | 90 |

| 8 | CH3 | Phenyl | 4-Nitrophenyl | 92 |

Data is representative of analogous reactions and may vary for this compound.

Experimental Protocol: Synthesis of 4-Bromo-1-phenylpyrazole

Materials:

-

This compound

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring bar and magnetic stirrer/hotplate

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a 50 mL round-bottom flask, add phenylhydrazine (1.0 mmol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (B1210297) (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-bromo-1-phenylpyrazole.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of 4-bromo-1-phenylpyrazole.

Synthesis of 4-Bromoimidazoles

The reaction of this compound with amidines provides a straightforward route to 4-bromoimidazoles. The imidazole (B134444) moiety is a key structural component in many pharmaceuticals, including antifungal agents and proton pump inhibitors.

Reaction Principle

This synthesis is a cyclocondensation reaction where the amidine acts as a dinucleophile. One of the nitrogen atoms of the amidine attacks an aldehyde group of this compound, followed by an intramolecular cyclization where the second nitrogen atom attacks the other aldehyde group. Subsequent dehydration and aromatization yield the 4-bromoimidazole ring.

Experimental Protocol: Synthesis of 4-Bromo-2-phenylimidazole

Materials:

-

This compound

-

Benzamidine (B55565) hydrochloride

-

Sodium carbonate

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Stirring bar and magnetic stirrer/hotplate

-

Standard workup and purification equipment

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and benzamidine hydrochloride (1.0 mmol) in DMF (10 mL).

-

Add sodium carbonate (1.1 mmol) to the mixture to neutralize the hydrochloride salt and facilitate the reaction.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Dry the crude product under vacuum.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-bromo-2-phenylimidazole.

Visualizing the Logical Relationship

Caption: Logical flow of the synthesis of 4-bromo-2-phenylimidazole.

Synthesis of Imidazo[1,2-a]pyridines

The condensation of this compound with 2-aminopyridines is a powerful method for the synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold. This fused heterocyclic system is a "privileged structure" in medicinal chemistry, found in drugs with a variety of activities, including hypnotic and anxiolytic agents.

Reaction Principle

The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine (B139424) on one of the aldehyde groups of this compound. This is followed by an intramolecular cyclization involving the exocyclic amino group and the second aldehyde, leading to the formation of the fused imidazole ring. A subsequent dehydration step results in the aromatic imidazo[1,2-a]pyridine.